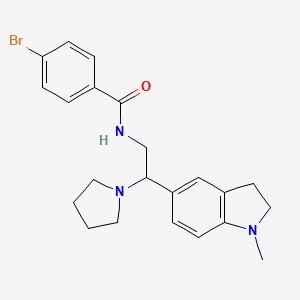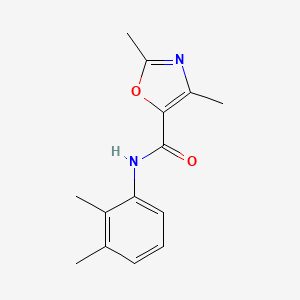
N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structure can provide information about the compound’s functional groups and overall shape .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can vary greatly depending on the complexity of the molecule .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .Applications De Recherche Scientifique
Synthesis and Chemical Properties
N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is a compound involved in various chemical syntheses and applications in medicinal chemistry. One notable application involves its role in the synthesis of macrolides through the oxidation-acylation sequence, showcasing its utility in forming complex molecular architectures like (±)-recifeiolide and (±)-di-0-methylcurvularin. This process highlights the compound's potential as a precursor in the synthesis of biologically active macrolides, which are crucial for their antibacterial and antifungal properties (Wasserman et al., 1981).
Applications in Biochemical Analysis
In biochemical analysis, derivatives of the oxazole ring, to which N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide belongs, have been utilized in the detection of tritium-labelled proteins and nucleic acids in polyacrylamide gels. This application is vital for understanding protein and nucleic acid interactions, providing insights into biological processes and disease mechanisms. The method involves the use of scintillation autography (fluorography) with compounds like 2,5-diphenyloxazole, showcasing the versatility of oxazole derivatives in biochemical research (Bonner & Laskey, 1974).
Role in Antitumor and Antiviral Research
Further extending its utility in medicinal chemistry, the structural motif of oxazoles, closely related to N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide, has been explored for antitumor and antiviral activities. Specific derivatives have shown promising results in inhibiting monoamine oxidase B with subnanomolar potency, which is critical for developing treatments for neurological diseases and conditions (Tzvetkov et al., 2014). Additionally, certain oxazole C-nucleosides have been synthesized and evaluated for their antiviral activities against herpes, parainfluenza, and rhinoviruses, highlighting the compound's potential in the development of new antiviral agents (Srivastava et al., 1977).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8-6-5-7-12(9(8)2)16-14(17)13-10(3)15-11(4)18-13/h5-7H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAUANMAQHJFKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N=C(O2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2588950.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2588953.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone](/img/structure/B2588955.png)
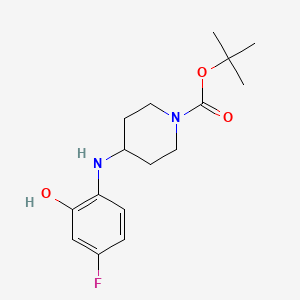
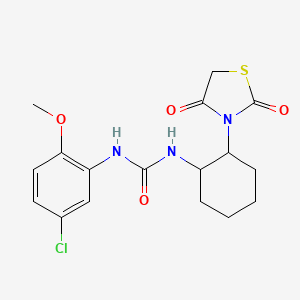
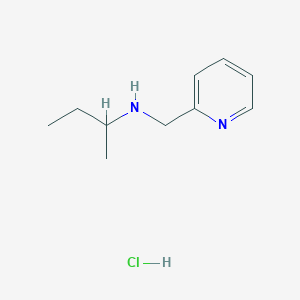
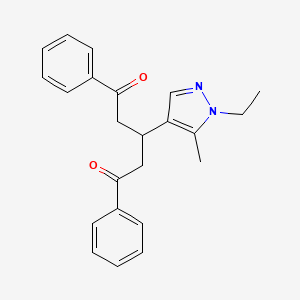
![2-{bis[(tert-butoxy)carbonyl]amino}-5-methoxy-1H-inden-3-yl tert-butyl carbonate](/img/structure/B2588962.png)
![3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2588965.png)
![N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2588966.png)
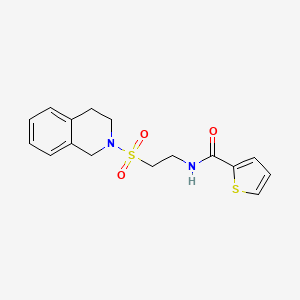
![3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2588968.png)
